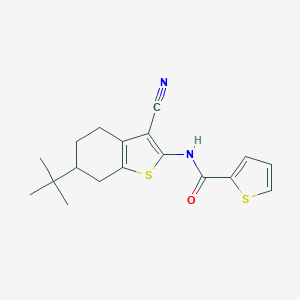![molecular formula C18H11N3O4S B447868 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B447868.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Vorbereitungsmethoden
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Synthesis of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the intermediate: The 2-amino benzothiazole is then reacted with 4-bromoacetophenone to form N-(4-bromophenyl)-1,3-benzothiazol-2-amine.
Coupling with 5-nitrofuran-2-carboxylic acid: The intermediate is then coupled with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the final product.
Analyse Chemischer Reaktionen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antibacterial and antifungal activities.
Medicine: It is being investigated for its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, which is essential for the biosynthesis of the cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound also exhibits antibacterial activity but has a different mechanism of action.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains.
2-aminobenzothiazoles: These compounds are known for their larvicidal and adulticidal activities against Aedes aegypti.
Eigenschaften
Molekularformel |
C18H11N3O4S |
|---|---|
Molekulargewicht |
365.4g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-7-5-11(6-8-12)18-20-13-3-1-2-4-15(13)26-18/h1-10H,(H,19,22) |
InChI-Schlüssel |
HJEWXDDOPNSHGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447785.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B447786.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447790.png)
![5-Amino-7-(2-tert-butylphenyl)-2-methoxy-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447793.png)

![5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B447795.png)
![6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B447798.png)
![Ethyl 6-tert-butyl-2-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447800.png)
![2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447801.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![6-Methyl-2-[2-(3-nitro-[1,2,4]triazol-1-yl)-acetylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B447803.png)
![3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447806.png)
![2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B447807.png)
![Methyl 6-tert-butyl-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447808.png)
